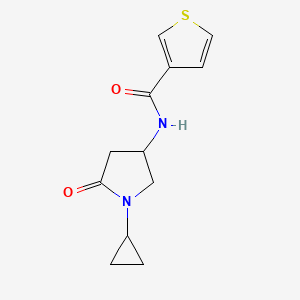

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-3-carboxamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in various preclinical and clinical studies. It is a small molecule inhibitor that targets the altered mitochondrial metabolism of cancer cells, leading to their selective death.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Rearrangements

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-3-carboxamide is a compound with potential applications in chemical synthesis and rearrangements. A study by Clayden et al. (2004) demonstrated that thiophene-3-carboxamides bearing allyl or benzyl substituents at nitrogen undergo dearomatising cyclisation when treated with LDA, leading to the formation of pyrrolinones, azepinones, or partially saturated azepinothiophenes. This research highlights the compound's utility in the synthesis of complex cyclic structures through dearomatising rearrangements (Clayden, Turnbull, Helliwell, & Pinto, 2004).

Synthesis of Heterocyclic Derivatives

El-Meligie et al. (2020) explored the versatility of 3-amino-4-cyano-2-thiophenecarboxamides as synthons for generating thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides. This work underscores the compound's potential in the synthesis of novel heterocyclic derivatives, offering a wide range of applications in medicinal chemistry and drug design (El-Meligie, Khalil, El‐Nassan, & Ibraheem, 2020).

Antioxidant Activity

Research by Tumosienė et al. (2019) on the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives revealed potent antioxidant activities among the synthesized compounds. These findings suggest the therapeutic potential of derivatives of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-3-carboxamide in combating oxidative stress and related disorders (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).

Antimicrobial and Antitumor Activities

A novel approach for the synthesis of thiophenyl pyrazoles and isoxazoles adopting 1,3-dipolar cycloaddition methodology was developed by Sowmya et al. (2018). The synthesized compounds, derived from thiophene-2-carboxamide analogs, exhibited potential antibacterial and antifungal activities, indicating their potential application in developing new antimicrobial agents. Additionally, some of these compounds showed promising antitumor activities, suggesting their utility in cancer research (Sowmya, Teja, Padmaja, Prasad, & Padmavathi, 2018).

Mecanismo De Acción

- Pyrrolidine derivatives, like the one , often interact with various cellular proteins, including kinases, receptors, and enzymes . For instance, N-(5-cyclopropyl-1H-pyrazol-3-yl)benzamide is a related compound that targets serine/threonine-protein kinases involved in cell cycle control and meiosis .

Target of Action

Propiedades

IUPAC Name |

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c15-11-5-9(6-14(11)10-1-2-10)13-12(16)8-3-4-17-7-8/h3-4,7,9-10H,1-2,5-6H2,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBMTZFVHZUZZIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC(CC2=O)NC(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-(2-methylpropyl)-2-oxopyridine-3-carboxamide;dihydrochloride](/img/structure/B2989895.png)

![3-fluoro-N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2989896.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B2989899.png)

![6-methyl-N-(2-(methylthio)phenyl)-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2989908.png)

![2-chloro-N-[4-(pyrrolidin-1-yl)phenyl]propanamide](/img/structure/B2989909.png)

![N-[(3S)-1-(Benzenesulfonyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2989910.png)

![1-Phenyl-2-[[5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B2989911.png)

![N-[(5-methylthiophen-2-yl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B2989912.png)

![3-Methyl-4-[(4-morpholin-4-ylphenyl)diazenyl]-1-phenylpyrazol-5-ol](/img/structure/B2989913.png)